An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-phenylbenzamide
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-phenylbenzamide
Introduction
4-Bromo-2-methoxy-N-phenylbenzamide, with the CAS Number 330793-39-0, is a halogenated aromatic amide of growing interest within the realms of medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a bromo-substituted methoxy-benzamide core coupled with a phenyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the bromine atom and the methoxy group offers multiple points for further chemical modification, making it a valuable intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of the known and inferred chemical properties of 4-Bromo-2-methoxy-N-phenylbenzamide, its synthesis, and its potential applications, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
While extensive experimental data for 4-Bromo-2-methoxy-N-phenylbenzamide is not widely available in public literature, we can infer its key physicochemical properties based on its structure and data from closely related compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 330793-39-0 | [1] |
| Molecular Formula | C14H12BrNO2 | [1] |
| Molecular Weight | 306.16 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Inferred from storage conditions.[1] |
| Melting Point | Not experimentally determined. Related compounds like 4-Bromo-N-phenylbenzamide have a melting point of 205 °C.[2] | [2] |
| Boiling Point | Not experimentally determined. Predicted for 4-Bromo-N-phenylbenzamide to be 304.7±25.0 °C.[2] | [2] |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane, and sparingly soluble in water. | Based on the general solubility of benzamide derivatives. |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Molecular Structure and Spectral Data Insights
The molecular structure of 4-Bromo-2-methoxy-N-phenylbenzamide is foundational to its chemical behavior. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom on the benzoyl ring, along with the N-phenyl substituent, dictates its reactivity and potential biological interactions.
Caption: Chemical structure of 4-Bromo-2-methoxy-N-phenylbenzamide.
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¹H NMR: Protons on the phenyl and benzoyl rings would appear in the aromatic region (typically 7-8 ppm). The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm. The amide proton (N-H) would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the 110-140 ppm range. The carbonyl carbon of the amide would be significantly downfield, likely above 160 ppm. The methoxy carbon would appear around 55-60 ppm.
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IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the amide at approximately 1650 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and C-O stretches for the methoxy group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (306.16 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis Protocol
A robust and logical synthesis of 4-Bromo-2-methoxy-N-phenylbenzamide can be achieved through a two-step process starting from the commercially available 4-bromo-2-methoxybenzoic acid. This method involves the activation of the carboxylic acid followed by amidation with aniline.
Caption: Proposed synthesis workflow for 4-Bromo-2-methoxy-N-phenylbenzamide.
Step-by-Step Methodology
Step 1: Synthesis of 4-Bromo-2-methoxybenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methoxybenzoic acid (1 equivalent).
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Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the dissolution of the starting material.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-methoxybenzoyl chloride is typically used in the next step without further purification.
Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
Step 2: Synthesis of 4-Bromo-2-methoxy-N-phenylbenzamide
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Dissolve the crude 4-bromo-2-methoxybenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve aniline (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in the same anhydrous solvent.
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Cool the aniline solution in an ice bath (0 °C).
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Slowly add the solution of 4-bromo-2-methoxybenzoyl chloride to the cooled aniline solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 4-Bromo-2-methoxy-N-phenylbenzamide.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HCl generated during the amidation reaction, driving the reaction to completion. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation. Anhydrous conditions are necessary as acid chlorides are reactive towards water.
Potential Applications in Drug Development
The N-phenylbenzamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of N-phenylbenzamide have shown promise in several therapeutic areas. For instance, some N-phenylbenzamide derivatives have been investigated as potential antiviral agents.[3] The specific substitution pattern of 4-Bromo-2-methoxy-N-phenylbenzamide, with its halogen and methoxy functionalities, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.
Safety and Handling
Specific toxicity data for 4-Bromo-2-methoxy-N-phenylbenzamide is not available. However, based on the safety information for structurally similar compounds like 4-Bromo-N-phenylbenzamide and other halogenated aromatic compounds, the following precautions should be observed:
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Hazard Class: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
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In Case of Exposure:
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Skin Contact: Immediately wash with plenty of soap and water.[4]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
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Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[4]
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Conclusion
4-Bromo-2-methoxy-N-phenylbenzamide is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While detailed experimental data on its physicochemical properties are currently limited, its synthesis is achievable through well-established chemical transformations. The structural features of this molecule provide a versatile platform for the generation of diverse chemical entities for biological screening. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
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